molecular formula C23H23NO7S B12193472 3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12193472
M. Wt: 457.5 g/mol
InChI Key: VOCXGGFVJKRLLC-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazine family, characterized by a fused tricyclic scaffold combining chromene and oxazine moieties. Its structure includes a 2,4-dimethoxyphenyl group at position 3 and a 1,1-dioxidotetrahydrothiophen-3-yl substituent at position 7. The compound’s IUPAC name and synonyms are cataloged in chemical databases (e.g., CAS: 946385-16-6; PubChem DTXSID801114127) .

Properties

Molecular Formula

C23H23NO7S

Molecular Weight

457.5 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-9-(1,1-dioxothiolan-3-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C23H23NO7S/c1-28-16-4-5-17(21(10-16)29-2)18-9-14-3-6-20-19(22(14)31-23(18)25)11-24(13-30-20)15-7-8-32(26,27)12-15/h3-6,9-10,15H,7-8,11-13H2,1-2H3

InChI Key

VOCXGGFVJKRLLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5)OC2=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Sulfone vs. Hydrophobic Groups : The 1,1-dioxidotetrahydrothiophen-3-yl substituent introduces a polar sulfone group, contrasting with hydrophobic alkyl or aromatic groups (e.g., furan-3-ylmethyl in ), which may influence solubility and membrane permeability .

Osteogenic Activity (Chromeno-Oxazine Derivatives)

  • Compound 7 (): Exhibits dual osteoblast-promoting and osteoclast-inhibiting effects via BMP/Smad and RANK/RANKL/OPG pathways, outperforming ipriflavone in vivo. The furan-3-ylmethyl group may enhance lipophilicity, aiding cellular uptake .

Antiparasitic Activity (Ferrocenyl Derivatives)

  • Compound 12b (): Demonstrates potent antimalarial activity (IC₅₀: 1.2 μM) attributed to the ferrocenyl moiety’s redox activity. The absence of such a group in the target compound likely precludes similar efficacy .

Electronic and Steric Effects

  • Flavone SAR Parallels (): Substitutions at position 8 of baicalein (e.g., bulky groups) reduce α-glucosidase inhibition. By analogy, the target compound’s 9-position sulfone group, while polar, may avoid steric hindrance due to its compact tetrahydrothiophene ring .

Physicochemical Properties

  • Melting Points : Analogs with alkyl or hydroxyalkyl groups (e.g., 4e in ) exhibit lower melting points (78–161°C) than the target compound (unreported), suggesting that the sulfone group may enhance crystallinity .
  • Solubility: The sulfone moiety in the target compound likely improves aqueous solubility compared to non-polar analogs like 3-(3,4-dimethoxyphenyl)-9-(4-hydroxybutyl)-... .

Biological Activity

The compound 3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest a diverse range of biological activities. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.

Structural Overview

The compound features:

  • A chromeno framework fused with an oxazine ring.
  • A dimethoxyphenyl substituent.
  • A tetrahydrothiophene moiety.

This unique arrangement of functional groups is believed to contribute to its biological efficacy.

Anticancer Properties

Research indicates that structurally related compounds exhibit significant anticancer activity. For instance:

  • Compounds with similar chromeno and oxazine structures have shown cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) cells .
  • The IC50 values for these compounds often fall below 1 μM, indicating potent antiproliferative effects .

The proposed mechanisms behind the anticancer activity include:

  • Inhibition of specific pathways involved in cell proliferation and survival.
  • Potential modulation of signaling pathways such as SOCE (Store-Operated Calcium Entry), which is implicated in cancer cell metastasis .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the chromeno framework.
  • Introduction of the oxazine ring via cyclization reactions.
  • Functionalization with the dimethoxyphenyl and tetrahydrothiophene groups.

Optimizing these synthetic routes for yield and purity is crucial for obtaining biologically active compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundBiological ActivityIC50 Value
3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthreneCytotoxicity against cancer cells< 0.3 μM
5-(4-Chlorophenyl)-N8,N8-diethyl-4-amino-4H-chromeno[2,3-d]pyrimidine-3,8(5H)-diamineAntitumoral activity on MCF7 cells< 0.25 μM
2-(3,4-Dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamideAnticancer propertiesVaries

These studies highlight the compound's potential as a lead candidate for further pharmacological exploration.

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